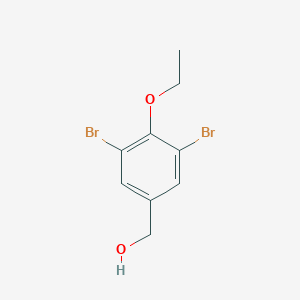

(3,5-Dibromo-4-ethoxyphenyl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

(3,5-dibromo-4-ethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-4,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPLJYPPOHRPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dibromo-4-ethoxyphenyl)methanol typically involves the bromination of 4-ethoxybenzyl alcohol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction conditions often include a solvent like carbon tetrachloride or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-Dibromo-4-ethoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.

Substitution: The bromine atoms can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like zinc dust in acetic acid or catalytic hydrogenation.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products Formed

Oxidation: 3,5-Dibromo-4-ethoxybenzaldehyde or 3,5-Dibromo-4-ethoxybenzoic acid.

Reduction: 4-Ethoxybenzyl alcohol.

Substitution: 3,5-Diazido-4-ethoxyphenylmethanol or 3,5-Dithioureido-4-ethoxyphenylmethanol.

Wissenschaftliche Forschungsanwendungen

(3,5-Dibromo-4-ethoxyphenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its bromine substituents.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3,5-Dibromo-4-ethoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromine atoms and ethoxy group can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

3,5-Dibromo-4-hydroxybenzyl Alcohol

- Structure : Differs by replacing the ethoxy group with a hydroxyl (–OH) at the 4-position.

- Molecular Formula : C₇H₆Br₂O₂ .

- Key Properties :

- LogP : ~2.87 (indicative of moderate lipophilicity).

- Polar Surface Area (PSA) : ~46.25 Ų (higher polarity due to –OH group).

- Applications : Likely used as an intermediate in pharmaceutical synthesis. The hydroxyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to ethoxy analogs .

(4-Amino-3,5-dibromophenyl)methanol

- Structure: Features an amino (–NH₂) group at the 4-position instead of ethoxy.

- Molecular Formula: C₇H₇Br₂NO .

- Key Properties: LogP: ~2.87 (similar lipophilicity to the hydroxyl analog). PSA: ~46.25 Ų (amino group contributes to polarity).

- Synthesis: Nicolaou et al. (1997, 1999) developed methods for amino-substituted bromophenylmethanols, involving selective bromination and amination steps .

- Applications: Potential use in bioactive molecule synthesis, where the amino group enables further functionalization (e.g., coupling reactions) .

(4-Ethoxy-3,5-dimethoxyphenyl)methanol

- Structure : Contains ethoxy and two methoxy (–OCH₃) groups.

- Molecular Formula : C₁₀H₁₄O₄ .

- Key Properties :

- LogP : ~1.59 (lower lipophilicity due to multiple oxygen-rich groups).

- PSA : ~47.92 Ų (high polarity from three ether groups).

- Applications : Studied by Imamura et al. (1994) in lignin-related chemistry; the methoxy groups enhance stability in oxidative environments .

[3,5-Dibromo-4-(bromomethyl)phenyl]methanol

- Structure : Adds a bromomethyl (–CH₂Br) group at the 4-position.

- Molecular Formula : C₈H₇Br₃O .

- Key Properties: LogP: ~3.60 (higher lipophilicity due to additional bromine). PSA: ~20.23 Ų (reduced polarity compared to hydroxyl/amino analogs).

- Synthesis : Kelly et al. (2014) reported bromomethylation via radical bromination, yielding a reactive intermediate for cross-coupling reactions .

Data Table: Comparative Analysis

*Hypothesized values based on structural analogs.

†Estimated using substituent contribution models.

Key Research Findings

- Substituent Effects: Bromine atoms increase molecular weight and electronegativity, enhancing reactivity in electrophilic substitutions . Ethoxy groups reduce polarity compared to hydroxyl or amino analogs, favoring solubility in organic solvents .

- Synthetic Strategies: Bromination and etherification are critical for introducing substituents . Amino and bromomethyl groups enable post-synthetic modifications, expanding utility in medicinal chemistry .

- Stability : Ethoxy and methoxy groups improve oxidative stability, whereas hydroxyl analogs may undergo undesired degradation .

Biologische Aktivität

(3,5-Dibromo-4-ethoxyphenyl)methanol is an organic compound with the molecular formula C8H8Br2O2. It features two bromine atoms, an ethoxy group, and a hydroxymethyl group attached to a benzene ring. This structure contributes to its unique chemical properties and potential biological activities, particularly in antimicrobial and antifungal applications.

The compound can be synthesized through the bromination of 4-ethoxybenzyl alcohol using bromine in solvents like acetic acid or carbon tetrachloride. The reaction conditions are carefully controlled to ensure selective bromination at the 3 and 5 positions of the benzene ring. The molecular weight of this compound is approximately 295.96 g/mol.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial and antifungal properties of this compound. It has been shown to inhibit the growth of various pathogens, making it a candidate for further research in medicinal chemistry. Notably, its activity against specific strains has been documented:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.0098 mg/mL |

These findings suggest that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria .

The mechanism by which this compound exerts its biological effects is still under investigation. It is believed to interact with various cellular targets, including enzymes and receptors, potentially leading to the inhibition or activation of specific biochemical pathways. This interaction profile is crucial for understanding its therapeutic potential.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (3,5-Dibromo-4-methoxyphenyl)methanol | C8H8Br2O2 | Contains a methoxy group instead of ethoxy |

| (3-Bromo-4-hydroxybenzaldehyde) | C7H6BrO2 | Contains a hydroxyl group and an aldehyde |

| (3,5-Dibromo-4-propoxyphenyl)methanol | C9H10Br2O2 | Propoxy group instead of ethoxy |

The presence of different functional groups in these compounds can significantly influence their reactivity and biological activity.

Case Studies and Research Findings

- Antifungal Activity Study : In a recent study examining various synthesized compounds for antifungal activity, this compound was found to exhibit potent antifungal effects against Candida albicans, with MIC values indicating effective inhibition at low concentrations .

- Antiprotozoal Activity : Research has also explored the compound's potential against protozoan pathogens such as E. histolytica and G. intestinalis. Although specific data on this compound were not detailed in the study, similar derivatives showed promising results in inhibiting these pathogens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3,5-dibromo-4-ethoxyphenyl)methanol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via bromination of a phenolic precursor. For example, 1-(4-hydroxyphenyl)ethanone can be dibrominated using N-bromosuccinimide (NBS) in the presence of H₂SO₄, followed by reduction of the ketone to the alcohol. Optimization involves controlling reaction temperature (e.g., 60°C for bromination) and stoichiometry (e.g., 1.5 equivalents of NBS per bromine substitution) to minimize side reactions . Purification often employs flash column chromatography with ethyl acetate/hexane gradients .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of ethoxy (-OCH₂CH₃), bromine substituents, and methanol groups. Coupling constants in aromatic regions help verify substitution patterns .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M−H]⁻ peaks) and isotopic patterns consistent with bromine .

- HPLC : Reverse-phase chromatography to assess purity (>95%) and detect impurities from incomplete bromination or oxidation .

Q. What are the key challenges in purifying this compound, and how are they addressed?

- Methodological Answer : Challenges include:

- High molecular weight/halogen content : Leads to poor solubility in polar solvents. Solutions include using DMF or THF for crystallization and silica gel chromatography with hexane/ethyl acetate gradients .

- Byproduct formation : Unreacted brominating agents or diastereomers require iterative recrystallization or preparative TLC .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the electron-withdrawing effects of bromine and ethoxy groups on the aromatic ring. For example:

- Charge distribution maps predict preferential substitution at the para position relative to the methanol group.

- Transition state analysis identifies steric hindrance from bromine atoms, guiding solvent selection (e.g., polar aprotic solvents like DMF) to stabilize intermediates . Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is critical .

Q. What strategies resolve contradictions in spectral data interpretation for structurally similar dibromo-methanol derivatives?

- Methodological Answer : Contradictions often arise from:

- Overlapping NMR peaks : Use 2D NMR (e.g., COSY, HSQC) to decouple aromatic proton signals and assign substituent positions unambiguously .

- X-ray crystallography discrepancies : SHELX software refines crystallographic data to resolve positional disorder or thermal motion artifacts, especially with heavy atoms like bromine .

- Mass spectrometry fragmentation : Isotopic pattern analysis (e.g., ¹⁸¹Br/⁷⁹Br ratios) distinguishes between isobaric compounds .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

- Methodological Answer :

- In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or microplate calorimetry. Structural analogs with amino or methylamino substitutions show enhanced binding affinity .

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., -NH₂ at the 4-position) to modulate lipophilicity (LogP) and bioavailability. Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) identifies lead candidates .

Q. What advanced chromatographic methods optimize the separation of this compound from its synthetic intermediates?

- Methodological Answer :

- UHPLC with PDA detection : Employ C18 columns (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in water/acetonitrile) for high-resolution separation. Adjust pH (3–5) to improve peak symmetry .

- Chiral chromatography : Use amylose-based columns to resolve enantiomers if asymmetric synthesis is attempted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.